molecular formula C6H12O2 B141314 (S)-2-Methylpentanoic Acid CAS No. 1187-82-2

(S)-2-Methylpentanoic Acid

Cat. No. B141314
CAS RN: 1187-82-2
M. Wt: 116.16 g/mol
InChI Key: OVBFMEVBMNZIBR-YFKPBYRVSA-N
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Description

(S)-2-Methylpentanoic acid is a chiral compound that is related to various amino acids and is of interest due to its potential biological activity. While the provided papers do not directly discuss (S)-2-Methylpentanoic acid, they do provide insights into related compounds which can help infer some of the properties and synthesis methods that might be applicable to (S)-2-Methylpentanoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 2-amino-5-azolylpentanoic acids, involves the treatment of 2-(Boc-amino)-5-bromopentanoic acid t-butyl ester with imidazoles and triazoles under basic conditions, followed by acidolytic deprotection . Additionally, the synthesis of 3-amino-2-methylpentanoic acids has been reported, which involves comparison with natural products to determine the stereochemistry of the chiral centers . These methods could potentially be adapted for the synthesis of (S)-2-Methylpentanoic acid by focusing on the introduction of the methyl group at the correct position and ensuring the stereochemistry is maintained.

Molecular Structure Analysis

The molecular structure of (S)-2-Methylpentanoic acid would include a chiral center at the second carbon atom, similar to the compounds discussed in the papers. For example, the stereochemistry of 3-amino-2-methylpentanoic acid is crucial for its biological activity, as seen in natural products like majusculamide C . The stereochemistry of related compounds, such as 4-amino-3-hydroxy-2-methylpentanoic acid, has also been determined and synthesized with specific stereochemical configurations .

Chemical Reactions Analysis

The chemical reactions involving these related compounds are typically centered around their amino groups and their ability to participate in the formation of peptides or act as inhibitors. For instance, 2-amino-5-azolylpentanoic acids have been used as inhibitors of nitric oxide synthases, with the identity and substitution of the azoles playing a significant role in their inhibitory potency . This suggests that (S)-2-Methylpentanoic acid could also engage in similar reactions, potentially acting as a building block in peptide synthesis or as a modulator of biological pathways.

Physical and Chemical Properties Analysis

While the physical and chemical properties of (S)-2-Methylpentanoic acid are not directly reported, the properties of similar compounds can provide some insights. For example, the solubility, melting point, and optical rotation of these compounds would be influenced by their stereochemistry and functional groups . The presence of a methyl group and the specific configuration at the chiral center would affect the compound's interaction with solvents and its crystalline structure. Additionally, the presence of amino and hydroxy groups in related compounds suggests that (S)-2-Methylpentanoic acid would likely exhibit both acidic and basic properties, allowing it to participate in a variety of chemical reactions .

Scientific Research Applications

1. Fragrance Ingredient Safety

(S)-2-Methylpentanoic Acid has been evaluated for its safety as a fragrance ingredient. A study on 4-methylpentanoic acid, a similar compound, assessed its genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. This research supports the safe use of such materials in fragrances (Api et al., 2020).

2. Analytical Method Development

A method to analyze 2-methylpentanoic and other methylpentanoic acids in wine and alcoholic beverages has been developed. This involves selective isolation, derivatization, and gas chromatography-mass spectrometry, providing insights into the presence and levels of these compounds in various beverages (Gracia-Moreno, Lopez, & Ferreira, 2015).

3. Anticonvulsant and Teratogenic Research

Research has explored derivatives of valproic acid (similar in structure to 2-methylpentanoic acid) for their anticonvulsant activity and teratogenic potential. This includes the study of branched short-chain fatty acids and their impact on neurotoxicity and therapeutic potential (Bojic, Elmazar, Hauck, & Nau, 1996).

4. Molecular Lead in Drug Research

Valproic acid, related to (S)-2-Methylpentanoic Acid, has been used as a molecular lead in research targeting multiple regulatory pathways for treating epilepsy, bipolar disorder, and potentially cancer. This highlights the broader application of related compounds in pharmaceutical research (Kostrouchová, Kostrouch, & Kostrouchová, 2007).

5. Exploration in Synthesis

The synthesis of related compounds, like 3-amino-2-methylpentanoic acids, has been reported for applications in understanding marine toxins and antitumor agents. This exemplifies the role of such compounds in synthetic chemistry and pharmacology (Bates & Gangwar, 1993).

Safety And Hazards

This involves detailing the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions .

Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or theoretical studies .

Relevant Papers : This involves reviewing and summarizing relevant academic papers on the compound .

properties

IUPAC Name

(2S)-2-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O2/c1-3-4-5(2)6(7)8/h5H,3-4H2,1-2H3,(H,7,8)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVBFMEVBMNZIBR-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-Methylpentanoic Acid

CAS RN

1187-82-2
Record name (+)-2-Methylpentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187-82-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylpentanoic acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001187822
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-METHYLPENTANOIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/52739CH9WO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
37
Citations
K Rettinger, C Burschka, P Scheeben, H Fuchs… - Tetrahedron …, 1991 - Elsevier
Racemic 2-alkylbranched acids are transformed to diastereomeric derivatives with (S)-2-hydroxy-3-phenylpropionic acid-N-methylamide or (S)-(−)-1-phenylethylamineand separated by …
Number of citations: 46 www.sciencedirect.com
M Mittersteiner, BL Linshalm, APF Vieira… - Chirality, 2018 - Wiley Online Library
The application of several immobilized lipases has been explored in the enantioselective esterification of (R,S)‐2‐methylbutyric acid, an insect pheromone precursor. With the use of …
Number of citations: 8 onlinelibrary.wiley.com
K Borszeky, T Mallat, A Baiker - Catalysis letters, 1996 - Springer
A chiral alkanoic acid was prepared with up to 52% excess of the (S) enantiomer by hydrogenating anα,β-unsaturated carboxylic acid with a cinchonidine-Pd/Al 2 O 3 catalyst system. …
Number of citations: 110 link.springer.com
A Svatoš, Z Huňková, V Křen, M Hoskovec… - Tetrahedron …, 1996 - Elsevier
The stereoselectivity of the reduction of rac-3-methyl-1-(phenylsulfonyl)hexan-2-one (1) to 3-methyl-1-(phenylsulfonyl)hexan-2-ol (2) diastereomers by more than 20 yeasts was studied. …
Number of citations: 33 www.sciencedirect.com
V Karl, A Kaunzinger, J Gutser, P Steuer… - Chirality, 1994 - Wiley Online Library
A general approach to the synthesis of 2‐, 3‐, and 4‐alkyl‐branched acids of high enantiomeric purity is described. The enantiopure 2‐alkyl‐branched acids are prepared via liquid …
Number of citations: 20 onlinelibrary.wiley.com
LS Hegedus, PM Kendall, SM Lo… - Journal of the American …, 1975 - ACS Publications
The alkylation of acid chlorides by alkylrhodium (I) complexesto produce ketones is reported in full detail. Thus alkyl, aryl, vinyl, and a-chloro acid chlorides are converted to the …
Number of citations: 84 pubs.acs.org
V Beghetto, U Matteoli, A Scrivanti… - SCIENCES AT CÀ …, 2013 - arca.unive.it
An alternative synthesis of enantiomerically enriched 2-methylpentanoic butyl ester (Methyl Chamomile) is proposed. The process entails three different steps: the key one is the …
Number of citations: 7 arca.unive.it
JC Aponte, R Tarozo, MR Alexandre… - … et Cosmochimica Acta, 2014 - Elsevier
The origin of homochirality and its role in the development of life on Earth are among the most intriguing questions in science. It has been suggested that carbonaceous chondrites …
Number of citations: 30 www.sciencedirect.com
RG Riley, RM Silverstein - Tetrahedron, 1974 - Elsevier
SYNTHESIS OF S-(+)-4-METHYL-3-HEPTANONE, THE PRINCIPAL ALARM PHEROMONE OF A7TA TEXANA, AND ITS ENANTIOMER Page 1 Tetrahedron Vol. 30. pp. I171 IO 1174. …
Number of citations: 53 www.sciencedirect.com
T Uemura, X Zhang, K Matsumura, N Sayo… - The Journal of …, 1996 - ACS Publications
In the presence of a catalytic amount of Ru(OCOCH 3 ) 2 [(S)-H 8 -BINAP] [H 8 -BINAP = 2,2‘-bis(diphenylphosphino)-5,5‘,6,6‘,7,7‘,8,8‘-octahydro-1,1‘-binaphthyl], the asymmetric …
Number of citations: 179 pubs.acs.org

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